molecular formula C26H31FN4O3 B11284940 Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11284940
M. Wt: 466.5 g/mol
InChI Key: WHKCBJBVQJWNNE-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a mouthful of a name! Let’s break it down:

    Structure: The compound consists of a tetrahydropyrimidine ring fused with a piperazine ring, along with ester and carboxylate functional groups.

    Purpose: It has attracted attention due to its potential biological activities.

Preparation Methods

Synthetic Routes

The synthesis of this compound involves several steps

  • Fischer Indole Synthesis

  • Functional Group Transformations

    • The indole intermediate undergoes esterification with ethyl alcohol to introduce the ethyl ester group.
    • The piperazine ring is then attached via a suitable reagent.

Industrial Production

While no specific industrial-scale production methods are widely reported for this compound, research laboratories can synthesize it on a smaller scale for scientific investigations.

Chemical Reactions Analysis

Reactivity

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the conditions.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides) are relevant.

Major Products

  • Oxidation: Oxidized derivatives of the tetrahydropyrimidine ring.
  • Reduction: Reduced forms of the piperazine ring.
  • Substitution: Alkylated or acylated piperazine derivatives.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigated for potential therapeutic effects (e.g., antiviral, anticancer, or antimicrobial properties).

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for interactions with biological targets (e.g., receptors, enzymes).

Mechanism of Action

The exact mechanism remains an active area of research. it likely involves interactions with cellular receptors or enzymes, affecting signaling pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare this compound’s structure and properties to related molecules in the literature.

Properties

Molecular Formula

C26H31FN4O3

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 6-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C26H31FN4O3/c1-4-34-25(32)23-21(28-26(33)29-24(23)19-7-9-20(27)10-8-19)16-30-11-13-31(14-12-30)22-15-17(2)5-6-18(22)3/h5-10,15,24H,4,11-14,16H2,1-3H3,(H2,28,29,33)

InChI Key

WHKCBJBVQJWNNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)F)CN3CCN(CC3)C4=C(C=CC(=C4)C)C

Origin of Product

United States

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